![molecular formula C25H19NO5 B2757493 N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-methylbenzamide CAS No. 886185-53-1](/img/structure/B2757493.png)

N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

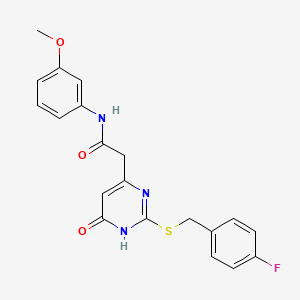

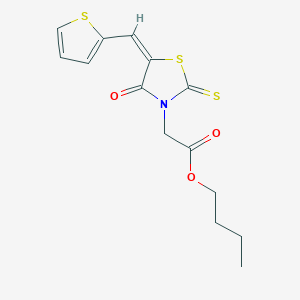

The compound appears to contain a 2,3-dihydro-1,4-benzodioxine-6-carbonyl group, a benzofuran group, and a 3-methylbenzamide group . Compounds with similar structures are often used in the development of pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and a carbonyl group. The 2,3-dihydro-1,4-benzodioxine-6-carbonyl group and the benzofuran group are both heterocyclic compounds, which means they contain atoms of at least two different elements in the ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its exact molecular structure and the conditions under which it’s studied. Some general properties might include its molecular weight, solubility, melting point, and boiling point .Applications De Recherche Scientifique

Catalytic Synthetic Applications

One area of research involving this class of compounds focuses on synthetic chemistry. For instance, studies have shown that certain derivatives undergo catalyzed multicomponent reactions leading to diverse molecular structures. An example includes the palladium iodide catalyzed oxidative carbonylation of 2-alkynylbenzamides, which can selectively lead to the formation of isoindolinone and isobenzofuranimine derivatives under specific conditions. These reactions offer versatile pathways for synthesizing complex molecular architectures from simpler precursors, highlighting the utility of these compounds in organic synthesis and medicinal chemistry research (Mancuso et al., 2014).

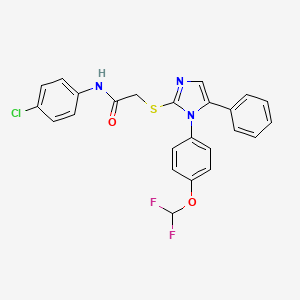

Antimicrobial Research

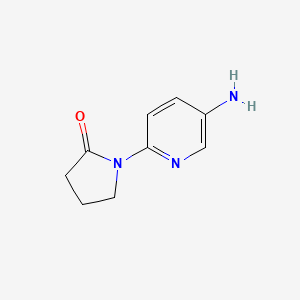

Another significant area of application is in antimicrobial research. Compounds bearing the benzodioxine and benzofuran motifs have been synthesized and evaluated for their antimicrobial properties. For example, fluorobenzamides containing thiazole and thiazolidine structures have shown promising antimicrobial activity against a range of bacterial and fungal strains. This research points to the potential of these compounds in developing new antimicrobial agents (Desai et al., 2013).

Photocatalytic Degradation

In the field of environmental science, derivatives of the chemical compound have been used in studies on photocatalytic degradation of pollutants. The research has investigated the effects of adsorbents used as supports for titanium dioxide loading on the photodegradation efficiency of certain pollutants. This work contributes to the development of more effective photocatalytic systems for environmental cleanup (Torimoto et al., 1996).

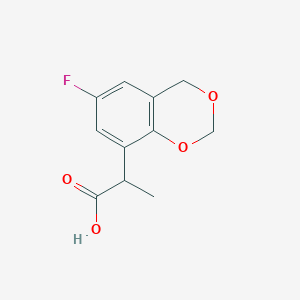

Antitumor Activity

Research has also explored the potential antitumor activities of compounds structurally related to N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-methylbenzamide. Studies on dihydrobenzofuran lignans and related compounds have shown promising antitumor activity against various cancer cell lines, suggesting these compounds could serve as leads for developing new anticancer agents. The mechanisms of action appear to involve the inhibition of tubulin polymerization, a critical process in cell division (Pieters et al., 1999).

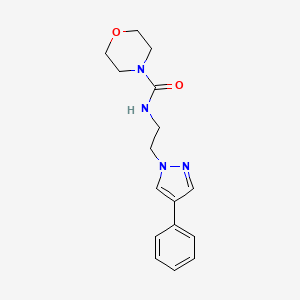

Central Nervous System Imaging

Furthermore, certain iodobenzamide analogues, sharing structural similarities with the compound of interest, have been investigated for their potential as central nervous system (CNS) D-2 dopamine receptor imaging agents. This research could lead to the development of novel diagnostic tools for neurological disorders (Murphy et al., 1990).

Safety and Hazards

Propriétés

IUPAC Name |

N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19NO5/c1-15-5-4-6-17(13-15)25(28)26-22-18-7-2-3-8-19(18)31-24(22)23(27)16-9-10-20-21(14-16)30-12-11-29-20/h2-10,13-14H,11-12H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPPZWKOCFPBNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2757410.png)

![N-(2,4-dimethylphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2757412.png)

![3-chloro-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2757417.png)

![7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![N-[2-Hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]but-2-ynamide](/img/structure/B2757425.png)

![2-methoxy-3-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine](/img/structure/B2757426.png)

![1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2757427.png)

![2-[4-[2-[[2-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]acetyl]amino]ethyl]phenoxy]acetic acid](/img/structure/B2757431.png)